N-(2-(Benzyloxy)phenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Benzyloxy)phenyl)ethanethioamide: is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzyloxy)phenyl)ethanethioamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(benzyloxy)aniline and ethanethioamide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts and Reagents: Common reagents include acylating agents like acetic anhydride or thionyl chloride to facilitate the formation of the ethanethioamide group.
A typical synthetic route might involve the acylation of 2-(benzyloxy)aniline with ethanethioamide under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Techniques such as recrystallization, distillation, or chromatography to achieve high purity.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzyloxy)phenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(Benzyloxy)phenyl)ethanethioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(2-(Benzyloxy)phenyl)ethanethioamide exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Benzyloxy)phenyl)acetamide
- N-(2-(Benzyloxy)phenyl)benzamide
- N-(2-(Benzyloxy)phenyl)propionamide
Uniqueness
N-(2-(Benzyloxy)phenyl)ethanethioamide is unique due to the presence of the ethanethioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H15NOS |
---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
N-(2-phenylmethoxyphenyl)ethanethioamide |
InChI |
InChI=1S/C15H15NOS/c1-12(18)16-14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,18) |
InChI Key |
SCGDPANUQGHGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.